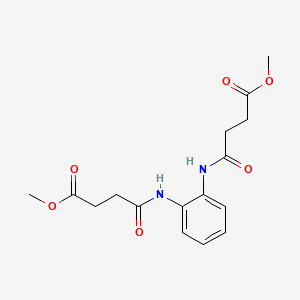

dimethyl 4,4'-(1,2-phenylenediimino)bis(4-oxobutanoate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photophysical Properties and Doping Applications

Dimethyl 4,4'-(1,2-phenylenediimino)bis(4-oxobutanoate) derivatives have been explored for their photophysical properties, particularly in the context of Eu(III) tetrakis(β-diketonate) dimeric complexes. These complexes exhibit bright red luminescence upon irradiation, making them suitable for doping into polymethyl methacrylate (PMMA) films and nanowires to create highly luminescent materials. Such materials have potential applications in photonics and as visual markers under sunlight (S. Biju et al., 2014).

Hydrocarbonylation and Dimerization Reactions

Research into the hydrocarbonylation and dimerization reactions of methyl acrylate using CO and H2O has led to the formation of dimethyl 4-oxopimelate with high yield. This showcases the utility of dimethyl 4,4'-(1,2-phenylenediimino)bis(4-oxobutanoate) and its derivatives in synthetic organic chemistry, particularly for creating complex esters and polyesters through catalytic processes (K. Murata & A. Matsuda, 1982).

Organic Photovoltaic Applications

The development of slip-stacked perylenediimides (PDIs), which prevent rapid excimer formation by promoting a specific solid-state packing structure, represents another application. These PDIs, when used as acceptors in organic photovoltaic cells (OPVs), have shown promising efficiency improvements, highlighting the potential of dimethyl 4,4'-(1,2-phenylenediimino)bis(4-oxobutanoate) derivatives in renewable energy technologies (Patrick E. Hartnett et al., 2014).

Ligand Coordination Chemistry

Studies have also focused on the coordination ability of novel tetradentate amide-and-oxime ligands, including derivatives of dimethyl 4,4'-(1,2-phenylenediimino)bis(4-oxobutanoate), with Cu(II) and Ni(II). These studies provide insights into the versatile binding modes and potential applications of these compounds in designing new metal complexes with specific properties (I. Fritsky et al., 1998).

Propriétés

IUPAC Name |

methyl 4-[2-[(4-methoxy-4-oxobutanoyl)amino]anilino]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6/c1-23-15(21)9-7-13(19)17-11-5-3-4-6-12(11)18-14(20)8-10-16(22)24-2/h3-6H,7-10H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMARDJFXLIKLGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)NC1=CC=CC=C1NC(=O)CCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4,4'-(benzene-1,2-diyldiimino)bis(4-oxobutanoate) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5555193.png)

![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5555197.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5555208.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-methylurea](/img/structure/B5555222.png)

![4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5555244.png)

![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5555255.png)

![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)

![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5555280.png)

![2-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]phenyl}ethanol hydrochloride](/img/structure/B5555299.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555301.png)